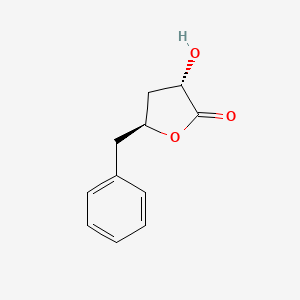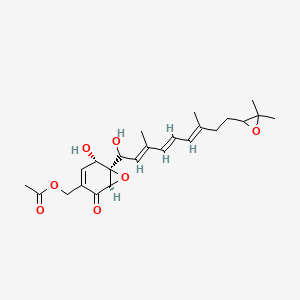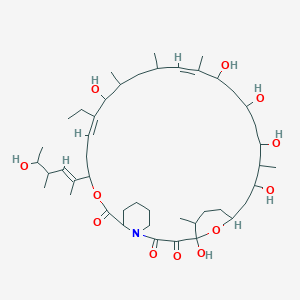
2,7,4'-Trihydroxyisoflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4',7-trihydroxyisoflavanone is a hydroxyisoflavanone that is isoflavanone with hydroxy substituents at positions 2, 7 and 4'. It is a hydroxyisoflavanone and a lactol.
Scientific Research Applications
Enzymatic Characterization and Biosynthesis
- Enzymatic Role in Isoflavonoid Formation : 2-Hydroxyisoflavanone dehydratase, an enzyme crucial in the formation of the isoflavonoid skeleton, was characterized from Pueraria lobata cell cultures. This enzyme specifically interacts with 2,7,4'-trihydroxyisoflavanone, indicating its importance in isoflavonoid biosynthesis (Hakamatsuka, Mori, Ishida, Ebizuka, & Sankawa, 1998).
- Molecular Characterization in Soybean : A study on soybean (Glycine max) characterized a cytochrome P450 enzyme that converts flavanones to isoflavonoids, a process likely involving 2,7,4'-trihydroxyisoflavanone. This indicates the compound's role in plant isoflavonoid biosynthesis (Steele, Gijzen, Qutob, & Dixon, 1999).
Chemical Synthesis and Applications
- Synthesis for Bioactivity Studies : A large-scale synthesis method for 6,7,4'-trihydroxyisoflavanone, closely related to 2,7,4'-trihydroxyisoflavanone, has been developed for bioactivity studies and potential drug development, indicating the compound's pharmacological significance (Liu et al., 2014).
Antimicrobial and Antioxidant Properties
- Antibacterial and Antioxidant Activity : Isolated compounds from Erythrina livingstoniana, including flavanones structurally related to 2,7,4'-trihydroxyisoflavanone, exhibited notable antibacterial and antioxidant properties. This suggests potential antimicrobial and health-promoting applications of similar compounds (Bedane et al., 2015).
Photoprotection and Stress Response in Plants
- UV-Induced Accumulation in Plants : Research on Astragalus membranaceus demonstrated that ultraviolet irradiation induces the accumulation of isoflavonoids, possibly including derivatives of 2,7,4'-trihydroxyisoflavanone. This suggests a role in plant stress responses and photoprotection (Xu et al., 2011).
properties
Product Name |
2,7,4'-Trihydroxyisoflavanone |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
2,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,13,15-17,19H |
InChI Key |
YACUBWOKTPOMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C(OC3=C(C2=O)C=CC(=C3)O)O)O |
synonyms |
2,7,4'-trihydroxyisoflavanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(1H-indol-3-ylmethyl)-7-[(5-methoxy-1H-indol-3-yl)methyl]-13,18,22-trimethyl-16-methylidene-24-thia-3,6,9,12,15,18,21,26-octazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B1247491.png)
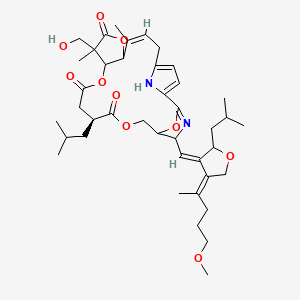
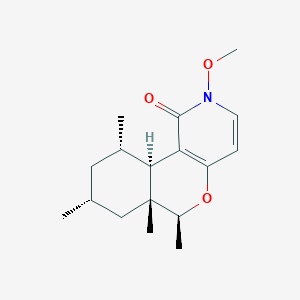
![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] (6S)-6-methyloctanoate](/img/structure/B1247498.png)
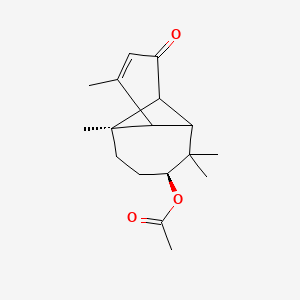
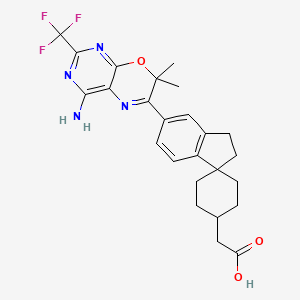
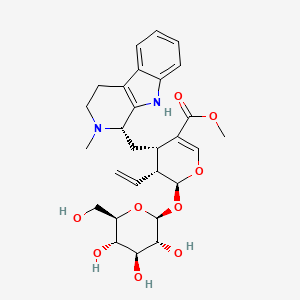
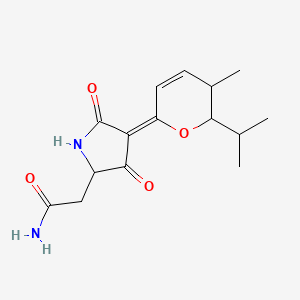
![N-[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfanylimidazol-4-yl]pyridin-2-yl]acetamide](/img/structure/B1247509.png)
